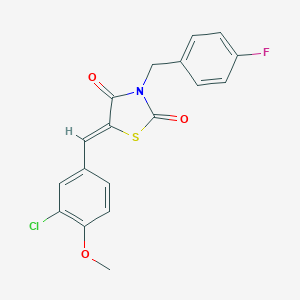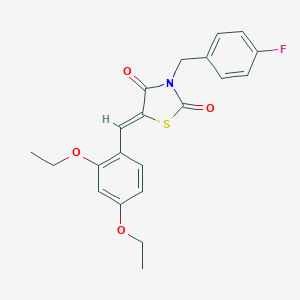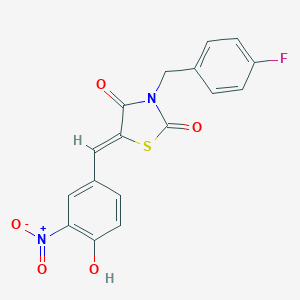![molecular formula C20H12ClN3O4 B302246 N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 367.78 g/mol. In
Mechanism of Action
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. CNF has been shown to inhibit the activity of human topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. CNF has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. CNF has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial properties. In vivo studies have demonstrated that CNF can reduce inflammation and oxidative stress, which suggests that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNF is its unique chemical structure, which makes it a versatile building block for the synthesis of novel organic materials. CNF is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of CNF is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of CNF is not fully understood, which makes it difficult to predict its effects in complex biological systems.
Future Directions
There are several potential future directions for research on CNF. One direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a modulator of protein-protein interactions, which could have implications for the development of new drugs for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CNF and its effects in complex biological systems.
Synthesis Methods
CNF can be synthesized using a two-step reaction process. The first step involves the condensation of 4-chloro-3-nitrobenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of acetic acid. This reaction yields an intermediate product, which is then subjected to reduction using sodium borohydride to obtain CNF. The synthesis of CNF has been optimized to achieve a high yield and purity.
Scientific Research Applications
CNF has been extensively studied for its potential applications in various scientific fields, including material science, chemical biology, and medicinal chemistry. CNF has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In medicinal chemistry, CNF has been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
properties
Molecular Formula |
C20H12ClN3O4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-7-5-12(9-17(16)24(26)27)11-22-23-20(25)19-10-15-14-4-2-1-3-13(14)6-8-18(15)28-19/h1-11H,(H,23,25)/b22-11+ |
InChI Key |
HXOXHSDTLQZFIV-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
